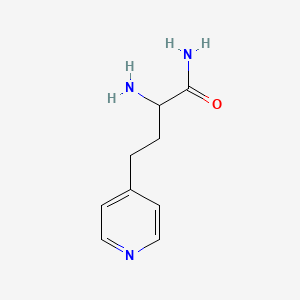
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of two fluorine atoms, a hydroxyethyl group, and an amino group attached to a propanoate ester. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-bromo-propanoate with 2-aminoethanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the amino group. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of ethyl 2,2-difluoro-3-((2-oxoethyl)amino)propanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate involves its interaction with specific molecular targets. The presence of the hydroxyethyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,2-difluoro-3-amino-propanoate: Lacks the hydroxyethyl group.
Ethyl 2,2-difluoro-3-((2-methoxyethyl)amino)propanoate: Contains a methoxyethyl group instead of a hydroxyethyl group.
Ethyl 2,2-difluoro-3-((2-chloroethyl)amino)propanoate: Contains a chloroethyl group instead of a hydroxyethyl group.
Uniqueness
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate is unique due to the presence of both fluorine atoms and a hydroxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H13F2NO3 |
|---|---|
Molekulargewicht |
197.18 g/mol |
IUPAC-Name |
ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C7H13F2NO3/c1-2-13-6(12)7(8,9)5-10-3-4-11/h10-11H,2-5H2,1H3 |
InChI-Schlüssel |
YQAVIZFRVMGOOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CNCCO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















